2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide
Description
Properties
IUPAC Name |
2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-3-23(4-2)20(26)16-25-15-18(17-11-7-8-12-19(17)25)21(27)22(28)24-13-9-5-6-10-14-24/h7-8,11-12,15H,3-6,9-10,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDWORYGCBCAMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the indole intermediate.
Final Coupling: The final step involves coupling the diethylacetamide moiety to the indole-azepane intermediate, typically using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Biological Activities
Indole derivatives, including 2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide, have been extensively studied for their diverse biological activities:
1. Anticancer Activity
Research indicates that indole derivatives may exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell growth and apoptosis. For example, similar compounds have shown effectiveness against breast cancer and leukemia cell lines by inducing apoptosis through activation of caspases.
2. Antimicrobial Properties
Studies have demonstrated that compounds with an indole structure can possess antimicrobial activity against various pathogens. The interaction of the indole moiety with microbial enzymes may disrupt essential metabolic processes, making these compounds valuable in developing new antimicrobial agents .
3. Neuroprotective Effects
Some indole derivatives have shown promise in neuroprotection, potentially benefiting conditions such as Alzheimer's disease. Their ability to cross the blood-brain barrier and interact with neurotransmitter systems could lead to therapeutic applications in neurodegenerative diseases .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
Stepwise Synthesis:
- Formation of Indole Derivative: Starting from commercially available indole compounds, the first step involves functionalizing the indole ring.
- Azepane Integration: The azepane ring is introduced through cyclization reactions involving appropriate precursors.
- Acetylation: The final step involves acetylating the amine group to form the diethylacetamide structure.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several indole derivatives similar to this compound and evaluated their anticancer activity against human cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis at low micromolar concentrations .
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on assessing the antimicrobial properties of synthesized indole derivatives. The study found that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting potential for developing new antibiotic agents .
Mechanism of Action
The mechanism of action of 2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural Analogues with Azepane or Adamantane Substituents
Adamantane-Containing Indole Derivatives
- Example : 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives ().
- Key Differences :
- Substituent : Adamantane (bulky, lipophilic tricyclic hydrocarbon) vs. azepane (flexible 7-membered amine).
- Activity : Adamantane derivatives exhibit potent anticancer activity (e.g., IC₅₀ = 10.56 ± 1.14 µM against HepG2 cells ) via caspase-8-dependent apoptosis induction .
- Selectivity : Higher specificity for HepG2 (liver cancer) over HeLa (cervical) and MCF-7 (breast) cells.
- Synthesis : Achieved via straightforward routes (e.g., coupling with o-toluidine in toluene/K₂CO₃) .
Azepane-Containing Analogues
- Example : 2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N,N-diethylacetamide ().
- Key Differences :
- Linkage : Sulfonyl group vs. acetyl group in the target compound.
- Bioactivity : Sulfonyl derivatives may exhibit altered pharmacokinetics due to increased polarity (TPSA ~110 Ų).
Structural Implications
- Azepane vs. Adamantane : Azepane’s conformational flexibility may enhance binding to dynamic protein pockets, whereas adamantane’s rigidity favors hydrophobic interactions.
- Diethylacetamide vs.
Indole Derivatives with Varied Pharmacophores
N-Substituted 2-Oxoindoline Analogues ()
- Examples : Compounds with phenethyl, naphthyl, or triazole substituents.
- Activity : Antimicrobial and anticancer properties via PARP cleavage or caspase activation.
- Key Difference : 2-Oxoindoline cores lack the azepane moiety, reducing steric bulk but limiting enzyme-binding versatility.
Oxadiazole-Sulfanyl Derivatives ()
- Example : N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides.
- Activity : Antimicrobial (EIMS data correlate with biofilm disruption).
- Key Difference : Rigid oxadiazole rings vs. the target compound’s flexible azepane, likely restricting target promiscuity.
CNS-Targeting Indole Analogues
NOP Receptor Antagonists ()
- Example : NiK-21273 (2-[3-[4-(2-chloro-6-fluoro-phenyl)-piperidin-1-ylmethyl]-2-(morpholine-4-carbonyl)-indol-1-yl]-acetamide).
- Activity: Chronic antiparkinsonian effects via nociceptin/orphanin FQ receptor modulation.
- Key Difference : Piperidine and morpholine groups confer distinct receptor affinity compared to azepane.
N,N-Dimethylacetamide Derivatives ()
- Example: 2-(1-(2-(dimethylamino)ethyl)-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide.
- Activity : Psychoplastogenic effects (neuroplasticity modulation).
- Key Difference : Dimethyl groups reduce metabolic stability compared to diethyl substituents.
Biological Activity
The compound 2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide is a synthetic derivative of indole, which has garnered interest due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological models, and relevant case studies.
- Molecular Formula : C24H31N3O3
- Molecular Weight : 409.5 g/mol
- IUPAC Name : 1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(2-methylpiperidin-1-yl)ethane-1,2-dione
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the indole moiety allows for potential interactions with serotonin receptors and other neurotransmitter systems. The azepan and diethylacetamide groups may enhance its solubility and bioavailability, facilitating its action in biological systems.
2. Anti-inflammatory Effects
The anti-inflammatory potential of indole derivatives has been well documented. Compounds similar to this compound have been shown to reduce pro-inflammatory cytokines and inhibit pathways such as NF-kB signaling . This suggests that the compound may possess similar anti-inflammatory properties.
3. Neuroprotective Properties
Indoles are also recognized for their neuroprotective effects. Research indicates that they can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases . The specific interactions of this compound with neuroreceptors remain to be fully elucidated.
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[3-[2-(azepan-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide?
The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC or DCC) to activate carboxylic acid intermediates. For example, a similar acetamide derivative was synthesized by reacting 3,4-dichlorophenylacetic acid with 2-aminothiazole in dichloromethane using EDC and triethylamine at 273 K, followed by purification via recrystallization . Multi-step protocols may involve indole functionalization, azepane ring formation, and amide coupling, with yields optimized by controlling stoichiometry and reaction time.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm proton environments and carbon hybridization.
- FT-IR to identify carbonyl stretches (e.g., 1650–1750 cm⁻¹ for amide C=O).
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
- Single-crystal X-ray diffraction to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns in acetamide derivatives) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Initial screens include:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases relevant to disease pathways .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities across studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Mitigation strategies include:
- Standardized protocols : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays).
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., azepane ring size, indole substituents) to isolate bioactive moieties .
- Meta-analysis : Compare data across publications while controlling for cell line specificity and compound purity .
Q. What computational strategies predict binding modes and affinity of this compound?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- QSAR models : Train regression models on analogs with known IC₅₀ values to correlate physicochemical properties (e.g., logP, polar surface area) with activity .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
Q. How can reaction yields be optimized in multi-step syntheses involving unstable intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
